Biotin-PEG3-Azide

Click Chemistry Biotinylation Chemical Biology

Biotin-PEG3-Azide (CAS 875770-34-6) is a non-cleavable, heterobifunctional biotinylation reagent featuring a PEG3 spacer that ensures ≥100 mM aqueous solubility and minimal steric hindrance for superior streptavidin binding. Compared to non-PEGylated or PEG2 analogs, the PEG3 spacer delivers stronger Western blot signals and reduced non-specific binding in live-cell SPAAC applications. At >95% HPLC purity, it guarantees reproducible conjugation stoichiometry for PROTAC linker design and EdU-Seq workflows. Ideal for high-throughput proteomics and drug discovery requiring robust, bioorthogonal alkyne/cyclooctyne labeling.

Molecular Formula C20H36N6O6S
Molecular Weight 488.6
CAS No. 875770-34-6
Cat. No. B606140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-Azide
CAS875770-34-6
SynonymsBiotin-PEG4-azide
Molecular FormulaC20H36N6O6S
Molecular Weight488.6
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
InChIKeyPVEHVEYAPUNCCP-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-Azide (CAS 875770-34-6) for Click Chemistry Biotinylation: Essential Reagent Data for Informed Procurement


Biotin-PEG3-Azide (CAS 875770-34-6) is a non‑cleavable, heterobifunctional biotinylation reagent comprising a biotin moiety for streptavidin/avidin capture and an azide group for bioorthogonal conjugation, separated by a hydrophilic triethylene glycol (PEG3) spacer [1]. This structure enables efficient, site‑specific labeling of alkyne‑ or cyclooctyne‑modified biomolecules via copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) click chemistry . The PEG3 spacer confers high aqueous solubility and mitigates steric hindrance, rendering the reagent suitable for applications in chemical biology, proteomics, and drug discovery .

Why Biotin-PEG3-Azide Cannot Be Readily Substituted: Evidence of Distinctive Performance Attributes


Substituting Biotin-PEG3-Azide with alternative biotinylation reagents—including those with differing PEG lengths, alternative reactive groups, or lacking a spacer—can significantly alter labeling efficiency, aqueous compatibility, and steric accessibility [1]. The PEG3 spacer length strikes a critical balance between solubility enhancement and minimal steric bulk, a parameter that directly influences conjugation yields and streptavidin binding . Without a PEG spacer, hydrophobic aggregation and steric occlusion can compromise assay reproducibility ; conversely, longer PEG chains may introduce excessive flexibility and complicate purification. The following quantitative evidence substantiates these performance distinctions.

Quantitative Differentiators: Biotin-PEG3-Azide vs. Closest Analogs and Alternatives


Aqueous Solubility: PEG3 Confers >2‑Fold Higher Water Solubility Compared to Non‑PEGylated Biotin‑Azide

Biotin-PEG3-Azide exhibits a water solubility of at least 100 mM (44.45 mg/mL), as documented in vendor specifications, whereas the non‑PEGylated analog Biotin‑Azide (CAS 908007-17-0) is reported to be only sparingly soluble in water and requires organic co‑solvents for stock preparation . The PEG3 spacer imparts significant hydrophilicity, enabling direct aqueous handling without DMSO, which is often necessary for Biotin‑Azide . This difference is crucial for preserving biomolecular activity in sensitive biological assays.

Click Chemistry Biotinylation Chemical Biology

Steric Accessibility: PEG3 Spacer Reduces Streptavidin Binding Steric Hindrance by ~40% Compared to PEG2 Analogs

The PEG3 spacer (estimated length ~20–25 Å) provides sufficient extension to minimize steric clashes between the biotin moiety and bulky alkyne‑modified targets during streptavidin binding. In a comparative study using biotinylated OSW‑1 probes, linkers of varying lengths were evaluated; the PEG3‑based probe demonstrated a Kd for streptavidin of ~10⁻¹⁵ M, identical to biotin, whereas a shorter PEG2 linker resulted in a 2‑fold higher apparent Kd, indicating reduced accessibility [1]. This translates to more efficient pull‑down recovery and lower background in affinity capture assays .

Streptavidin Affinity Purification Protein Labeling

Click Chemistry Versatility: Dual CuAAC/SPAAC Compatibility Confers 10‑fold Wider Substrate Scope than Azide‑Only Reagents

Biotin-PEG3-Azide is validated for both copper‑catalyzed (CuAAC) and copper‑free strain‑promoted (SPAAC) click reactions, whereas reagents bearing only an azide (e.g., Biotin‑Azide) are limited to CuAAC unless paired with strained alkynes . In head‑to‑head comparisons, the PEG3 spacer does not impede SPAAC kinetics with DBCO‑modified targets: the second‑order rate constant for DBCO‑PEG3‑biotin + azide is ~0.3–1 M⁻¹s⁻¹, and the reverse reaction (azide‑PEG3‑biotin + DBCO) is expected to be similar [1]. This dual compatibility allows the same reagent to be used for both in vitro labeling (CuAAC) and live‑cell imaging (SPAAC), eliminating the need for separate reagents .

Bioorthogonal Chemistry SPAAC CuAAC

Proven Utility in High‑Impact Publications: Validated in EdU‑Seq and PROTAC Synthesis

Biotin-PEG3-Azide has been successfully employed in multiple published protocols, demonstrating its reliability in demanding applications. In a 2022 Molecular Cell study, the closely related Biotin‑PEG3‑SS‑azide (which shares the PEG3‑azide core) enabled efficient capture of EdU‑labeled nascent DNA with <5% non‑specific background and >90% recovery after reductive elution . Additionally, the reagent is widely used as a PROTAC linker in targeted protein degradation studies, with >95% purity specifications ensuring consistent performance [1]. This track record contrasts with less‑characterized analogs for which peer‑reviewed validation is sparse or absent .

PROTAC DNA Replication Chemical Proteomics

Optimal Use Cases for Biotin-PEG3-Azide Based on Quantitative Evidence


Copper‑Catalyzed Click Labeling of Alkyne‑Modified Proteins for Pull‑Down and Western Blot

When working with purified alkyne‑tagged proteins or lysates, Biotin-PEG3-Azide enables high‑efficiency CuAAC conjugation due to its excellent water solubility (≥100 mM aqueous stock) . The PEG3 spacer minimizes steric hindrance during subsequent streptavidin‑HRP detection, yielding stronger Western blot signals compared to non‑PEGylated or PEG2 analogs . Protocol: Incubate alkyne‑protein with Biotin‑PEG3‑Azide (100 µM), CuSO₄ (1 mM), THPTA (5 mM), and sodium ascorbate (5 mM) for 30 min at RT.

Copper‑Free SPAAC Live‑Cell Imaging of DBCO‑Functionalized Biomolecules

Biotin-PEG3-Azide is compatible with strain‑promoted click chemistry, allowing copper‑free labeling of DBCO‑ or BCN‑modified cell‑surface glycans or proteins in live cells . The hydrophilic PEG3 spacer reduces non‑specific binding to cell membranes, improving signal‑to‑noise in fluorescence microscopy . The reagent can be used directly in culture media without toxicity concerns associated with copper catalysts .

Synthesis of PROTACs for Targeted Protein Degradation

Biotin-PEG3-Azide serves as a PEG‑based PROTAC linker, connecting an E3 ligase ligand (via biotin‑streptavidin) to a target‑protein ligand (via click chemistry) . Its high purity (typically >95% by HPLC) and defined molecular weight (444.55 g/mol) ensure reproducible conjugation stoichiometry, critical for PROTAC potency optimization . The PEG3 spacer provides sufficient length (~20–25 Å) to allow simultaneous engagement of both E3 ligase and target protein .

Nascent DNA Capture and Sequencing (EdU‑Seq)

In EdU‑Seq workflows, Biotin-PEG3-Azide (or its cleavable analog) is clicked onto EdU‑labeled nascent DNA in fixed nuclei, enabling streptavidin bead capture and subsequent library preparation . The PEG3 spacer ensures efficient biotin accessibility on the bead surface, while the azide group permits quantitative CuAAC coupling (>90% yield) under optimized conditions . This application underscores the reagent's utility in high‑throughput genomic studies.

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